1-(2-Isocyanatoethoxy)-2-methoxybenzene

CAS No.: 775348-87-3

Cat. No.: VC18688648

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 775348-87-3 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 1-(2-isocyanatoethoxy)-2-methoxybenzene |

| Standard InChI | InChI=1S/C10H11NO3/c1-13-9-4-2-3-5-10(9)14-7-6-11-8-12/h2-5H,6-7H2,1H3 |

| Standard InChI Key | UDTFSGQNCVKRFE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1OCCN=C=O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

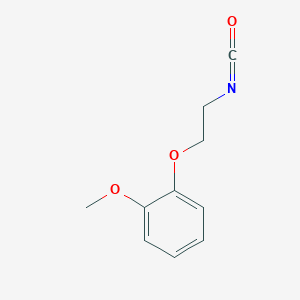

1-(2-Isocyanatoethoxy)-2-methoxybenzene is defined by the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . Its structure comprises a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a 2-isocyanatoethoxy chain (-OCH₂CH₂NCO) at the 1-position (Figure 1). The isocyanate group (-NCO) confers high reactivity, enabling participation in urethane and urea formation reactions.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.20 g/mol | |

| SMILES | COC1=CC=CC=C1OCCN=C=O | |

| InChI Key | UDTFSGQNCVKRFE-UHFFFAOYSA-N | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-(2-Isocyanatoethoxy)-2-methoxybenzene likely involves the functionalization of a phenolic precursor. A plausible route includes:

-

Etherification: Reaction of 2-methoxyphenol with ethylene oxide to introduce the ethoxy group.

-

Isocyanate Formation: Treatment of the resulting 2-(2-hydroxyethoxy)-1-methoxybenzene with phosgene (COCl₂) or a safer alternative (e.g., triphosgene) to yield the isocyanate .

Reactivity Profile

The isocyanate group undergoes characteristic reactions:

-

Polymerization: Reacts with polyols to form polyurethanes, widely used in coatings and adhesives.

-

Nucleophilic Attack: Amines, alcohols, and water can attack the electrophilic carbon in the -NCO group, forming ureas, urethanes, or carbamic acids, respectively .

Industrial and Research Applications

Polyurethane Chemistry

Isocyanates like 1-(2-Isocyanatoethoxy)-2-methoxybenzene serve as critical crosslinkers in polyurethane synthesis. The methoxy group may enhance solubility in organic solvents, facilitating processing in coating formulations .

Biomedical Materials

Related isocyanates (e.g., 2-Isocyanatoethyl methacrylate) are employed in dental resins due to their adhesive properties . While direct applications of this compound are undocumented, its structural analogs suggest potential in biomedical adhesives or drug delivery systems.

Future Directions and Research Gaps

The limited literature on this compound underscores opportunities for further study:

-

Synthetic Optimization: Development of phosgene-free routes to improve safety.

-

Application Testing: Exploration in high-performance polymers or biocompatible materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume